Glutaconic acid exists as a colorless solid with the chemical formula C5H6O4 []. It belongs to the class of dicarboxylic acids, containing two carboxylic acid groups within its structure. Glutaconic acid is structurally related to the saturated compound glutaric acid []. It arises as a degradation product during the partial wet oxidation of alkali lignin, a component of wood cell walls []. The presence of glutaconic acid in urine can be a marker for certain inborn errors of metabolism [].
Glutaconic acid possesses a unique molecular structure with several key features. The central carbon chain consists of five carbons. A double bond exists between the second and third carbons, creating an unsaturated configuration []. Both ends of the chain terminate with carboxylic acid groups (COOH), responsible for the acidic properties of the molecule []. The presence of the double bond and the carboxylic acid groups contribute to the polarity of the molecule, influencing its solubility and reactivity [].
Several chemical reactions involving glutaconic acid are of interest in scientific research.
HC≡CH + CH2(COOH)2 -> HO2CCH=CHCH2COOH
Glutaconic acid reacts with acetyl-CoA to form glutaconyl-CoA, a crucial intermediate in certain metabolic pathways.
Glutaconic acid serves as a precursor for synthesizing various heterocyclic compounds, such as 6-chloro-2(2H)-pyranone, through reactions with phosphorus pentachloride [].
Glutaconic acid can pose certain safety hazards.